molecular formula C23H25ClN4OS B2620928 N-(4-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189712-83-1

N-(4-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2620928
CAS No.: 1189712-83-1
M. Wt: 440.99
InChI Key: WYVBWANVOCWUFC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a spirocyclic acetamide derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Its structure includes a sulfur-linked acetamide moiety and substituents such as a 4-chlorophenyl group and an ethyl group on the spiro ring system.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4OS/c1-2-28-14-12-23(13-15-28)26-21(17-6-4-3-5-7-17)22(27-23)30-16-20(29)25-19-10-8-18(24)9-11-19/h3-11H,2,12-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVBWANVOCWUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the spirocyclic core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent and efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents and ring systems. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (if reported)
N-(4-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide (Target) C₂₄H₂₄ClN₄OS 467.99* 4-chlorophenyl, ethyl, phenyl, thioacetamide Not reported
2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide () C₂₅H₂₉ClN₄OS 469.04 4-chlorophenyl, ethyl, 2,3-dimethylphenyl, thioacetamide Not reported
N-(2-chloro-4-methylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide () C₂₆H₂₈ClN₃O₂S 498.04* 2-chloro-4-methylphenyl, 3,4-dimethylphenyl, oxo group, thioacetamide Not reported
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () C₁₉H₁₇Cl₂N₃O₂ 410.26 3,4-dichlorophenyl, pyrazol-4-yl, oxo group Not reported

*Calculated based on molecular formula.

Key Observations:

The ethyl group on the spiro ring (Target, ) likely improves metabolic stability compared to bulkier substituents like the 3,4-dimethylphenyl group in .

Spiro vs.

Thioacetamide vs. Oxo Groups :

  • The thioacetamide linker in the target compound and may confer stronger hydrogen-bonding capacity compared to the oxo group in , influencing solubility and receptor binding .

Biological Activity

N-(4-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-chlorobenzoyl chloride with the appropriate triazole derivative. The resulting compound features a unique spiro structure that contributes to its biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, thiadiazole derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans . While specific data on the target compound is limited, its structural similarity suggests potential antimicrobial properties.

Antitumor Activity

The compound's triazole moiety is known for its anticancer properties. Research has demonstrated that triazole derivatives can inhibit tumor growth in several cancer cell lines . For example, a related compound demonstrated significant antitumor activity against Mia PaCa-2 and PANC-1 cells. This highlights the need for further investigation into the antitumor potential of this compound.

Structure–Activity Relationship (SAR)

The SAR analysis of similar compounds reveals that modifications to the phenyl and triazole rings significantly influence biological activity. The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances potency against certain cancer cell lines . Moreover, the spiro structure may facilitate interactions with biological targets by providing a unique three-dimensional conformation.

Case Studies

  • Antimicrobial Screening : A series of thiadiazole derivatives were synthesized and tested for antimicrobial activity using disk diffusion methods. Compounds showed varying degrees of effectiveness against E. coli, S. aureus, and C. albicans, indicating that structural features significantly impact their efficacy .
  • Antitumor Efficacy : In a study focusing on triazole derivatives, several compounds were evaluated for their cytotoxic effects on human tumor cell lines. The results indicated that modifications to the side chains could enhance selectivity and potency against specific cancer types .

Q & A

Q. What synthetic strategies are recommended for preparing N-(4-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide?

  • Methodological Answer : The synthesis involves selecting spirocyclic precursors (e.g., 1,4,8-triazaspiro[4.5]deca-1,3-diene derivatives) and functionalizing them via nucleophilic thioether formation. Key steps include:
  • Thiolation : Reacting the spirocyclic core with thiol-containing reagents under controlled pH and temperature to avoid side reactions .
  • Acetamide Coupling : Introducing the N-(4-chlorophenyl)acetamide moiety via amide bond formation using carbodiimide-based coupling agents .
  • Purification : Employ high-resolution chromatography (e.g., Chromolith® HPLC columns) to isolate the target compound and remove unreacted intermediates .

Q. How should structural characterization be performed for this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography : Resolve the spirocyclic geometry and confirm spatial arrangement of functional groups, as demonstrated for analogous spiro compounds .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to known inhibitors .
  • Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) or neuroprotective effects in Alzheimer’s disease models (e.g., Aβ-aggregation inhibition) .
  • Dose-Response Curves : Establish IC₅₀ values using serial dilutions and statistical validation (e.g., three independent replicates) .

Advanced Research Questions

Q. How can contradictory data in biological activity reports be resolved?

  • Methodological Answer : Contradictions may arise from impurities or assay variability. Address this by:
  • Purity Verification : Use HPLC-MS to confirm compound integrity (>95% purity) .
  • Assay Standardization : Replicate experiments across multiple labs with shared protocols (e.g., ATP concentration in kinase assays) .
  • Structural Confirmation : Re-analyze batch-dependent variations via X-ray crystallography to rule out polymorphism .

Q. What computational methods elucidate the compound’s mechanism of action?

  • Methodological Answer : Combine:
  • Molecular Docking : Predict binding modes to target proteins (e.g., using AutoDock Vina with PubChem-derived 3D structures) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How can solubility and bioavailability be optimized without compromising activity?

  • Methodological Answer :
  • Structural Modifications : Introduce hydrophilic groups (e.g., sulfones or PEG chains) at non-critical positions, as shown in spirocyclic sulfone derivatives .
  • Formulation Strategies : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • LogP Assessment : Monitor partition coefficients via shake-flask methods to balance hydrophilicity and membrane permeability .

Q. What strategies mitigate toxicity in preclinical studies?

  • Methodological Answer :
  • In Vitro Tox Screens : Use hepatic (HepG2) and renal (HEK293) cell lines to assess organ-specific toxicity .
  • Metabolite Profiling : Identify toxic metabolites via LC-MS/MS and modify labile functional groups (e.g., replacing chlorine with fluorine) .
  • In Vivo Dosing : Conduct acute toxicity studies in rodents, adhering to OECD guidelines for dose escalation .

Q. How can structure-activity relationships (SAR) guide analog design?

  • Methodological Answer :
  • Core Modifications : Vary substituents on the spirocyclic ring (e.g., ethyl to methyl groups) to study steric effects .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using 3D-QSAR models .
  • Bioisosteric Replacement : Substitute the thioacetamide group with sulfonamides to enhance metabolic stability .

Q. How should stability issues under varying pH/temperature be addressed?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-MS analysis .
  • Lyophilization : Improve thermal stability by converting to a lyophilized powder .
  • Excipient Screening : Test stabilizers (e.g., mannitol) in formulation buffers to prevent hydrolysis .

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